molecular formula C19H19ClN2O3 B6491604 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide CAS No. 905666-75-3

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No. B6491604
CAS RN: 905666-75-3
M. Wt: 358.8 g/mol
InChI Key: PUPFJMMLMIQSSC-UHFFFAOYSA-N
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Description

Phenoxy acetamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological and clinical applications . They are used in the design and development of new pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, the synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide was reported with a yield of 38% .


Molecular Structure Analysis

The molecular structure of these compounds is often studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and can be influenced by the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide was found to be 260-262°C .

Mechanism of Action

The mechanism of action of these compounds is often related to their molecular interactions. For instance, 1,3,5-Oxadiazole derivatives are candidates for the development of novel antitubercular agents .

Future Directions

The future directions in this field involve the design of new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13-3-2-4-17(9-13)25-12-18(23)21-15-10-19(24)22(11-15)16-7-5-14(20)6-8-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFJMMLMIQSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(m-tolyloxy)acetamide

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